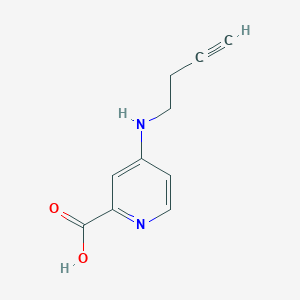

4-(But-3-yn-1-ylamino)picolinic acid

Descripción

4-(But-3-yn-1-ylamino)picolinic acid is a synthetic picolinic acid derivative characterized by a but-3-yn-1-ylamino substituent at the 4-position of the pyridine ring. Picolinic acid derivatives are widely studied for their diverse biological activities, including antimicrobial and enzyme-inhibitory properties.

Propiedades

Fórmula molecular |

C10H10N2O2 |

|---|---|

Peso molecular |

190.20 g/mol |

Nombre IUPAC |

4-(but-3-ynylamino)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-2-3-5-11-8-4-6-12-9(7-8)10(13)14/h1,4,6-7H,3,5H2,(H,11,12)(H,13,14) |

Clave InChI |

BHKMOLZJLDRJGA-UHFFFAOYSA-N |

SMILES canónico |

C#CCCNC1=CC(=NC=C1)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-yn-1-ylamino)picolinic acid typically involves the reaction of picolinic acid with but-3-yn-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for 4-(But-3-yn-1-ylamino)picolinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-(But-3-yn-1-ylamino)picolinic acid can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

4-(But-3-yn-1-ylamino)picolinic acid has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-(But-3-yn-1-ylamino)picolinic acid involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and disrupting zinc binding. This inhibition can affect various biological processes, including viral replication and cellular homeostasis . Additionally, the compound’s alkyne group allows it to participate in click chemistry reactions, making it a valuable tool in bioconjugation and molecular labeling studies .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Position and Activity: The antibacterial efficacy of qy17 (5-position substituent) against Enterococcus faecium surpasses that of qy20, emphasizing the importance of substituent bulk and electronic effects . Phosphonomethyl groups at the 6-position (e.g., 18a, 18e) enhance metallo-β-lactamase (MBL) inhibition, likely due to improved metal coordination .

Solubility and Stability: Hydrophilic substituents (e.g., hydroxyl in 18e) improve solubility, whereas bulky groups (e.g., tert-butyl in qy20) reduce it . The but-3-yn-1-ylamino group in the target compound may confer intermediate polarity, balancing solubility and membrane permeability.

Research Findings and Mechanistic Insights

- Antibacterial Activity : qy17’s superior activity over qy20 correlates with its optimal lipophilicity, enabling better membrane penetration . The target compound’s alkyne-containing side chain may similarly modulate lipophilicity for enhanced antimicrobial effects.

- Enzyme Inhibition: Phosphonomethyl-substituted analogs (e.g., 18e) inhibit MBLs via zinc chelation, a mechanism that the target compound might exploit if its amino group participates in metal coordination .

- Stability : The tert-butyl group in qy20 reduces solubility but may enhance metabolic stability. The target compound’s alkyne group could introduce metabolic liabilities (e.g., oxidation) absent in saturated analogs.

Actividad Biológica

4-(But-3-yn-1-ylamino)picolinic acid is a derivative of picolinic acid that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes an alkyne substituent that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-(But-3-yn-1-ylamino)picolinic acid can be represented as follows:

This structure features a pyridine ring with a carboxylic acid group and an amino group attached to a butynyl chain, which may enhance its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that 4-(But-3-yn-1-ylamino)picolinic acid exhibits several mechanisms of action:

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7) cells. The cytotoxicity is often mediated through the induction of apoptosis, a programmed cell death pathway.

- Apoptosis Induction : The compound activates key apoptotic pathways involving caspases (caspase 3, 4, and 9), which are essential for the execution of apoptosis. This was evidenced by increased levels of cytochrome c release from mitochondria and subsequent activation of downstream apoptotic factors.

- Endoplasmic Reticulum (ER) Stress : The compound has been shown to induce ER stress, leading to the activation of the unfolded protein response (UPR). This pathway plays a crucial role in maintaining cellular homeostasis and can trigger apoptosis under prolonged stress conditions.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of 4-(But-3-yn-1-ylamino)picolinic acid:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis via caspase activation |

| MCF7 | 20 | ER stress-mediated apoptosis |

| HeLa | 25 | Cytotoxicity through mitochondrial dysfunction |

Note : IC50 values represent the concentration required to inhibit cell growth by 50%.

Molecular Docking Studies

Molecular docking studies suggest that 4-(But-3-yn-1-ylamino)picolinic acid interacts favorably with key targets involved in cancer signaling pathways, such as the epidermal growth factor receptor (EGFR). This interaction may contribute to its anticancer properties.

Case Studies

Recent literature has highlighted specific case studies showcasing the compound's efficacy:

- Lung Cancer Treatment : A study published in Pharmacia demonstrated that treatment with 4-(But-3-yn-1-ylamino)picolinic acid led to significant tumor regression in xenograft models of lung cancer, correlating with increased apoptosis markers in tumor tissues.

- Breast Cancer Models : Another investigation reported that this compound selectively inhibited the proliferation of MCF7 cells while sparing normal epithelial cells, indicating a potential therapeutic window for breast cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.